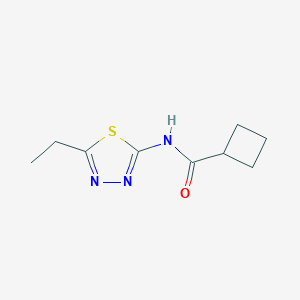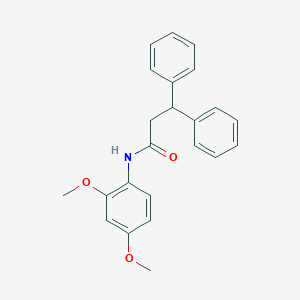
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as D2PM, is a synthetic compound that belongs to the class of cathinones. D2PM is a psychoactive drug that has been used recreationally due to its euphoric and stimulant effects. However, D2PM has also been studied for its potential therapeutic effects and has shown promising results in scientific research.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased energy, euphoria, and improved mood. However, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has also been found to have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to cause liver damage in animal models.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for dopamine and serotonin transporters, which makes it an ideal compound for studying the effects of neurotransmitter reuptake inhibitors.
However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments. The drug has been shown to have negative effects on the cardiovascular system, which could complicate experiments that involve measuring heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have toxic effects on the liver, which could limit its use in long-term studies.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. Additionally, further studies could be conducted to investigate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide and its effects on neurotransmitter systems in the brain. Finally, research could be conducted to develop safer and more effective drugs that target the dopamine and serotonin transporters.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 2,4-dimethoxybenzaldehyde with benzylmagnesium chloride, followed by the reaction with benzophenone. The final step involves the reaction of the intermediate product with hydrochloric acid to form N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. In a study conducted on rats, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders.
特性
分子式 |
C23H23NO3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-26-19-13-14-21(22(15-19)27-2)24-23(25)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H,24,25) |
InChIキー |
YCNRSDLXQQZGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



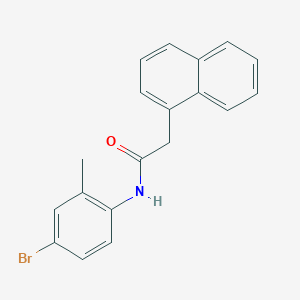
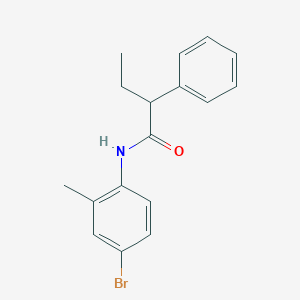
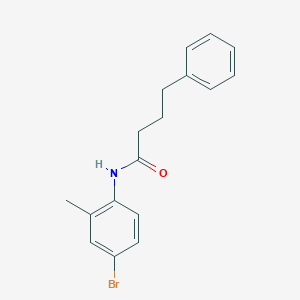
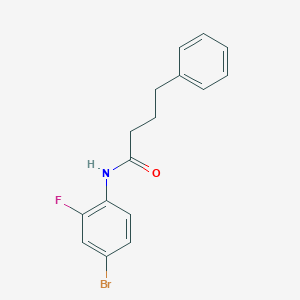


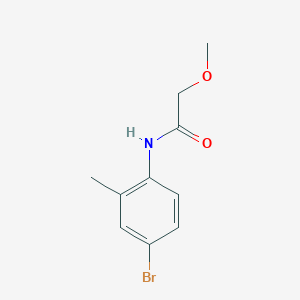
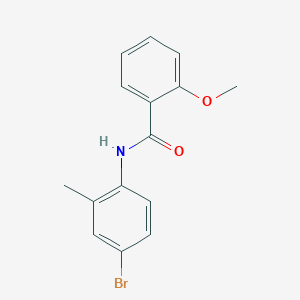
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)

![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)


